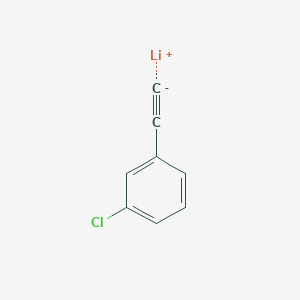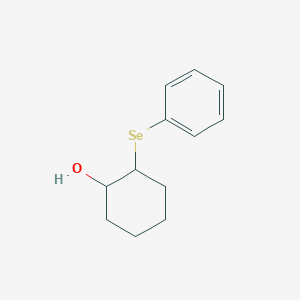
2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde is an organic compound with the molecular formula C8H12O2. It is also known by other names such as methacrolein dimer and methacrylaldehyde dimer . This compound is a derivative of pyran and is characterized by its unique structure, which includes a pyran ring with two methyl groups and an aldehyde functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde can be synthesized through various methods. One common method involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction yields the desired compound through a series of steps that include the formation of intermediates and subsequent cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aldehyde functional group and the pyran ring structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde has several scientific research applications. It is used as a starting material in the synthesis of dyes, plasticizers, and surface-active substances . Additionally, it is employed in the development of fungicides, insecticides, and pharmaceuticals . The compound’s unique structure and reactivity make it valuable in various fields of chemistry and industry.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde involves its interaction with molecular targets through its aldehyde functional group. This interaction can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The specific pathways and molecular targets depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde include other pyran derivatives such as 3,4-dihydro-2H-pyran-2-carboxaldehyde and 2,6-dimethyl-5,6-dihydro-2H-thiopyran-3-carbaldehyde .
Uniqueness: What sets this compound apart from similar compounds is its specific structure, which includes two methyl groups and an aldehyde functional group on the pyran ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
73784-46-0 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
3,6-dimethyl-2,5-dihydropyran-6-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-7-3-4-8(2,6-9)10-5-7/h3,6H,4-5H2,1-2H3 |
InChI-Schlüssel |
FXDQOAICVUPHPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(OC1)(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)





![2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol](/img/structure/B14464628.png)



![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)


